![molecular formula C14H23N3O2 B7455062 6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455062.png)
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPDD and is synthesized through a specific process that involves the reaction of several chemical compounds. In
Wirkmechanismus
The mechanism of action of MPDD is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system. MPDD is believed to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
MPDD has been shown to have a range of biochemical and physiological effects. In animal studies, MPDD has been shown to decrease locomotor activity and increase the duration of sleep. MPDD has also been shown to have anxiolytic and anticonvulsant effects. In vitro studies have shown that MPDD can modulate the activity of the GABA receptor and inhibit the reuptake of dopamine and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPDD in lab experiments is its specificity. MPDD has a specific mechanism of action and can be used to study the effects of drugs on the GABA receptor. However, one of the limitations of using MPDD is its potential toxicity. MPDD has been shown to have toxic effects in animal studies, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on MPDD. One area of research could be the development of new drugs based on the structure of MPDD. Another area of research could be the study of the long-term effects of MPDD on the central nervous system. Additionally, research could be conducted to better understand the mechanism of action of MPDD and its interactions with other neurotransmitter systems. Finally, research could be conducted to investigate the potential therapeutic applications of MPDD in the treatment of neurological disorders.
Conclusion:
In conclusion, MPDD is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. The synthesis of MPDD involves the reaction of several chemical compounds, and its mechanism of action is believed to involve the modulation of the GABA receptor. MPDD has a range of biochemical and physiological effects, and caution should be taken when handling this compound due to its potential toxicity. There are several future directions for research on MPDD, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of MPDD involves the reaction of several chemical compounds, including 2,4-pentanedione, 1,2-diaminopropane, and pyrrolidine. The process starts with the reaction of 2,4-pentanedione and 1,2-diaminopropane in the presence of a catalyst, which results in the formation of a cyclic intermediate. This intermediate is then reacted with pyrrolidine to form MPDD.
Wissenschaftliche Forschungsanwendungen
MPDD has potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. In medicinal chemistry, MPDD can be used as a lead compound to develop new drugs for the treatment of various diseases. In drug discovery, MPDD can be used as a tool to study the mechanism of action of drugs and their interactions with biological systems. In neuroscience research, MPDD can be used to study the effects of drugs on the central nervous system and to develop new drugs for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
6-methyl-3-(pyrrolidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-6-2-3-7-14(11)12(18)17(13(19)15-14)10-16-8-4-5-9-16/h11H,2-10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUBQQAGFURRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


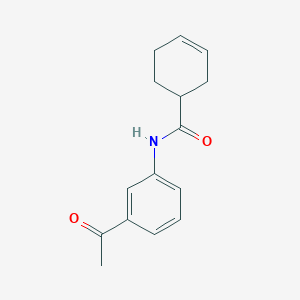

![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
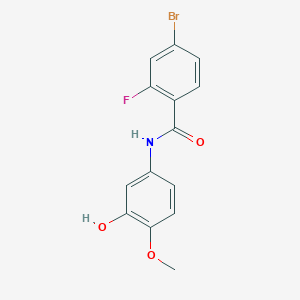
![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)
![5-Cyclopropyl-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455031.png)
![N-(2,6-dimethylphenyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7455039.png)

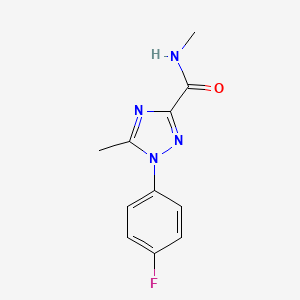
![1-(2-ethylphenyl)-5-oxo-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7455052.png)
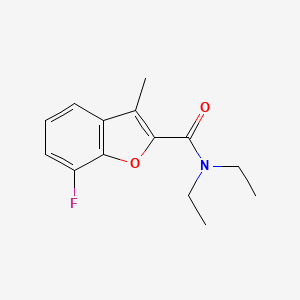
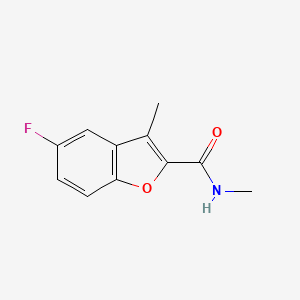
![6-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455070.png)